molecular formula C22H26N2O3S B15016398 N'-{(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-[(2-methylbenzyl)sulfanyl]acetohydrazide

N'-{(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-[(2-methylbenzyl)sulfanyl]acetohydrazide

Cat. No.: B15016398
M. Wt: 398.5 g/mol
InChI Key: DOLNEPVGXAUVNG-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an ethoxy group, a prop-2-en-1-yloxy group, and a sulfanyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE typically involves multiple steps. The initial step often includes the formation of the hydrazide by reacting an appropriate acyl hydrazine with a substituted benzaldehyde under acidic or basic conditions. The reaction conditions may vary, but common solvents include ethanol or methanol, and the reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxy and prop-2-en-1-yloxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in an organic solvent like dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ETHOXYPHENYL)-N’-(4-NITROPHENYL)ACETAMIDINE
  • (E)-1-(1-ALLYL-1H-BENZO[D]IMIDAZOL-2-YL)-3-(4-SUBSTITUTED PHENYL) PROP-2-EN-1-ONE

Uniqueness

N’-[(E)-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H26N2O3S

Molecular Weight

398.5 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-4-prop-2-enoxyphenyl)methylideneamino]-2-[(2-methylphenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C22H26N2O3S/c1-4-12-27-20-11-10-18(13-21(20)26-5-2)14-23-24-22(25)16-28-15-19-9-7-6-8-17(19)3/h4,6-11,13-14H,1,5,12,15-16H2,2-3H3,(H,24,25)/b23-14+

InChI Key

DOLNEPVGXAUVNG-OEAKJJBVSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CSCC2=CC=CC=C2C)OCC=C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CSCC2=CC=CC=C2C)OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.